molecular formula C5H4N4OS B146167 2-Thioxanthine CAS No. 2487-40-3

2-Thioxanthine

Cat. No. B146167
CAS RN: 2487-40-3
M. Wt: 168.18 g/mol
InChI Key: XNHFAGRBSMMFKL-UHFFFAOYSA-N
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Patent
US06025361

Procedure details

13.22 g (50 mM) of 2-thioxanthine and 13.34 g (60 mM) of phosphorus pentasulfide were heated under reflux in 160 ml of pyridine for 3 days. At 5-10° C., 66 ml (132 mM) of 2N NaOH were added. The solvents were evaporated in vacuo, the residue treated with 200 ml of water and evaporated again. The residue was again suspended in 200 ml of water and collected. The crude product was dissolved in 120 ml of 1N NaOH, treated twice with 0.14 g of charcoal, filtered and acidified with 32 ml of 5N HCl to pH 4.5. The solid was collected, washed and dried to give 14.31 g of crude dithioxanthine. This was dissolved in 300 ml of chloroform; some insoluble material was filtered off, and the solution passed through 71.5 g of silica gel in a column. Crystallization from isopropanol gave 12.17 g (86.8%) of 2,6-dithioxanthine with mp 196-200° C.
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=O)[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13].[OH-].[Na+]>N1C=CC=CC=1>[NH:1]1[C:10](=[S:13])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3] |f:2.3|

Inputs

Step One
Name
Quantity
13.22 g
Type
reactant
Smiles
N1C(=S)NC=2N=CNC2C1=O
Name
Quantity
13.34 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 200 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated again
CUSTOM
Type
CUSTOM
Details
collected
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 120 ml of 1N NaOH
ADDITION
Type
ADDITION
Details
treated twice with 0.14 g of charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=S)NC=2N=CNC2C1=S
Measurements
Type Value Analysis
AMOUNT: MASS 14.31 g
YIELD: CALCULATEDPERCENTYIELD 258.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.